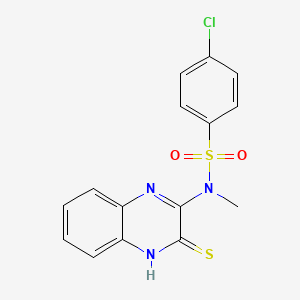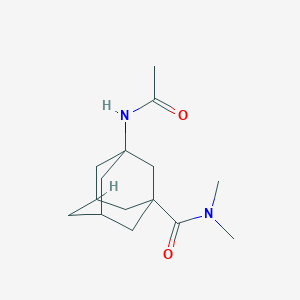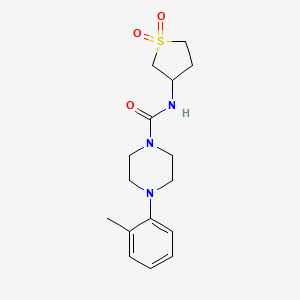
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one, also known as CP-122,288, is a synthetic compound that belongs to the class of dihydroquinazolinones. This compound has gained attention in the scientific community due to its potential use as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one may be able to reduce the excitotoxicity that occurs in neurodegenerative disorders.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for easy and reproducible synthesis. Another advantage is that it has been extensively studied, which allows for the use of established protocols and methods. However, one limitation is that it has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
List of
Direcciones Futuras
1. Investigate the in vivo effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on neurodegenerative disorders.
2. Study the long-term effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on cognitive function and behavior.
3. Develop more potent and selective NMDA receptor antagonists.
4. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of other diseases such as epilepsy and chronic pain.
5. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs for the treatment of neurodegenerative disorders.
6. Study the pharmacokinetics and pharmacodynamics of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in humans.
7. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one as a diagnostic tool for neurodegenerative disorders.
8. Develop new methods for the synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one to improve yield and purity.
9. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of psychiatric disorders such as depression and anxiety.
10. Study the effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on different subtypes of NMDA receptors.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one involves the reaction of 2-(1-methylpyrrol-2-yl)aniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product. This synthesis method has been optimized to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-18-10-4-7-14(18)15-17-13-6-3-2-5-12(13)16(20)19(15)11-8-9-11/h2-7,10-11,15,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFVAULRDKBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B7458275.png)




![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)